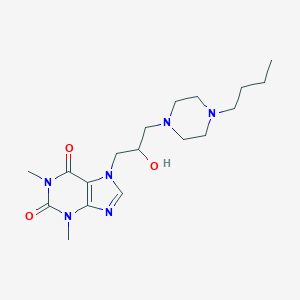
7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline, commonly known as BU-3981T, is a xanthine derivative that has been studied extensively for its potential therapeutic applications. This compound has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects.
作用機序
BU-3981T acts as a phosphodiesterase (PDE) inhibitor, which increases the intracellular concentration of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This leads to the relaxation of smooth muscle cells in the respiratory and cardiovascular systems, resulting in bronchodilation and vasodilation, respectively. BU-3981T also exhibits neuroprotective effects by inhibiting the activity of monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as dopamine and serotonin.
生化学的および生理学的効果
BU-3981T has been found to exhibit a range of biochemical and physiological effects, including bronchodilation, vasodilation, and neuroprotection. In addition, BU-3981T has been found to exhibit anti-inflammatory effects, which may contribute to its potential therapeutic applications in respiratory diseases.
実験室実験の利点と制限
One advantage of using BU-3981T in lab experiments is its high potency and selectivity as a PDE inhibitor. This allows for precise control of the intracellular concentration of cAMP and cGMP. However, one limitation of using BU-3981T in lab experiments is its relatively short half-life, which may require frequent dosing in in vivo experiments.
将来の方向性
There are several future directions for research on BU-3981T. One area of interest is the development of novel formulations that can increase the bioavailability and half-life of BU-3981T. Another area of interest is the investigation of the potential therapeutic applications of BU-3981T in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to elucidate the precise mechanisms underlying the anti-inflammatory effects of BU-3981T, which may contribute to its potential therapeutic applications in respiratory diseases.
合成法
BU-3981T can be synthesized using a variety of methods, including the reaction of theophylline with 4-butyl-1-piperazine and 2-bromo-3-hydroxypropyl bromide. Another method involves the reaction of theophylline with 4-butyl-1-piperazine and 2-(2-hydroxyethyl) bromide. These methods have been optimized for high yield and purity of the final product.
科学的研究の応用
BU-3981T has been studied for its potential therapeutic applications in a variety of areas, including respiratory diseases, cardiovascular diseases, and neurological disorders. In respiratory diseases, BU-3981T has been found to exhibit bronchodilatory effects, making it a potential treatment for asthma and chronic obstructive pulmonary disease (COPD). In cardiovascular diseases, BU-3981T has been found to exhibit vasodilatory effects, making it a potential treatment for hypertension. In neurological disorders, BU-3981T has been found to exhibit neuroprotective effects, making it a potential treatment for Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
19971-76-7 |
|---|---|
製品名 |
7-(2-Hydroxy-3-(4-butyl-1-piperazinyl)propyl)theophylline |
分子式 |
C18H30N6O3 |
分子量 |
378.5 g/mol |
IUPAC名 |
7-[3-(4-butylpiperazin-1-yl)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H30N6O3/c1-4-5-6-22-7-9-23(10-8-22)11-14(25)12-24-13-19-16-15(24)17(26)21(3)18(27)20(16)2/h13-14,25H,4-12H2,1-3H3 |
InChIキー |
ISHRBESAKSJFSA-UHFFFAOYSA-N |
SMILES |
CCCCN1CCN(CC1)CC(CN2C=NC3=C2C(=O)N(C(=O)N3C)C)O |
正規SMILES |
CCCCN1CCN(CC1)CC(CN2C=NC3=C2C(=O)N(C(=O)N3C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Amino-1,3-dimethyl-1H-pyrazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B12046.png)
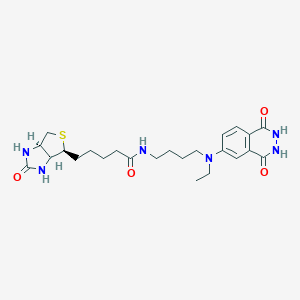
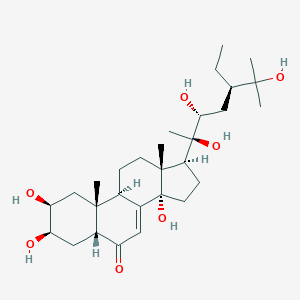
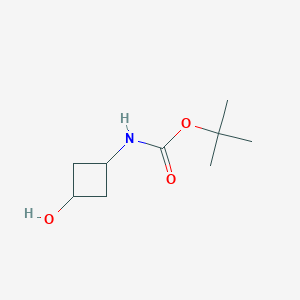
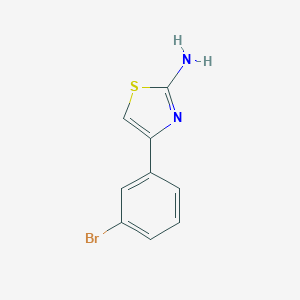
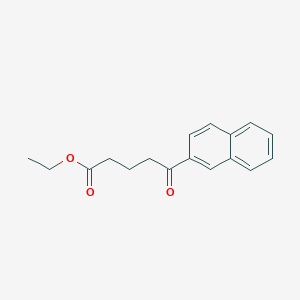
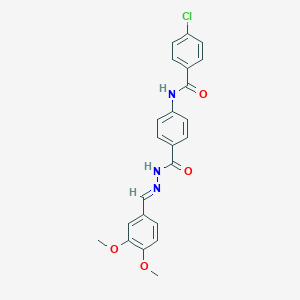
![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)
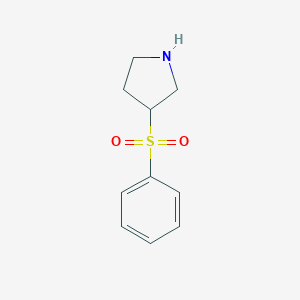
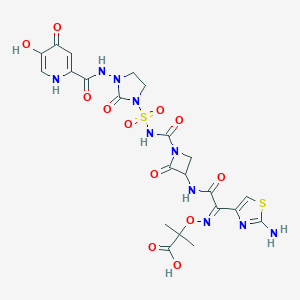

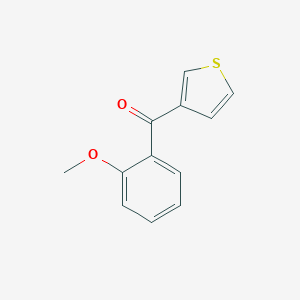
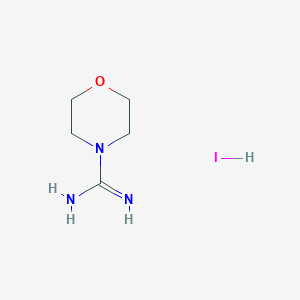
![5-Methylimidazo[5,4-c]pyridine](/img/structure/B12070.png)